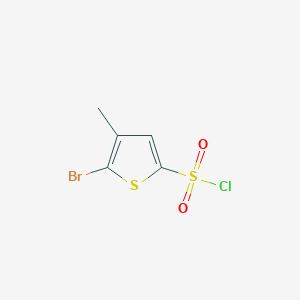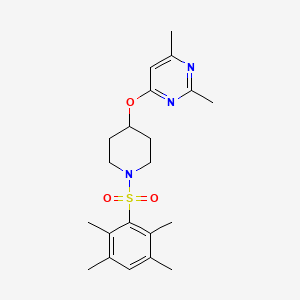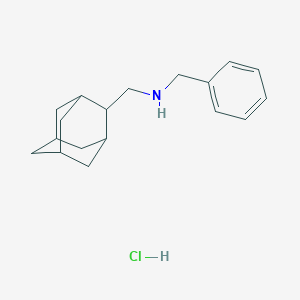![molecular formula C15H22ClNO2 B2666019 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1052419-83-6](/img/structure/B2666019.png)
4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
カタログ番号 B2666019
CAS番号:
1052419-83-6
分子量: 283.8
InChIキー: QMKWKSPXXQSMLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1052419-83-6 . It has a molecular weight of 283.8 and its IUPAC name is 4-[2-(3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO2.ClH/c1-13-3-2-8-16(11-13)9-10-18-15-6-4-14(12-17)5-7-15;/h4-7,12-13H,2-3,8-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.科学的研究の応用
Catalysis and Synthesis Applications
- The condensation of benzaldehyde derivatives, including those similar to 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride, with other compounds using alkaline carbons as catalysts has shown practical applications in producing pharmaceuticals like 1,4-dihydropyridine derivatives, which are crucial as calcium channel blockers. This "green" and "clean" method emphasizes the importance of solvent-free conditions and the potential for extending to the preparation of medical intermediates (Perozo-Rondón et al., 2006).
Optical and Material Science
- Vanillin, chemically related to the compound due to its benzaldehyde group, was studied for its potential in second harmonic generation for ultra-violet and near-infrared regions. Centimeter-sized single crystals of vanillin were grown, demonstrating high output intensity for second harmonic conversion. This research highlights the potential of benzaldehyde derivatives in optical applications (Singh et al., 2001).
Chemosensors for pH Discrimination
- Compounds synthesized from 4-methyl-2,6-diformylphenol, sharing a similar core structure with the compound , have been explored as fluorescent chemosensors for pH. These chemosensors show significant fluorescence intensity changes with pH variations, making them potential tools for discriminating between normal cells and cancer cells based on pH differences (Dhawa et al., 2020).
Nonlinear Optical Properties
- Research involving Schiff base compounds derived from ethyl-4-amino benzoate and related to benzaldehyde derivatives has been conducted to study their nonlinear optical properties. These studies reveal promising applications in optical limiting, highlighting the diverse applicability of benzaldehyde derivatives in advanced material sciences (Abdullmajed et al., 2021).
Novel Syntheses and Applications
- The development of various phenylpropanoid esters from substituted benzaldehydes, like the compound , has been documented. This research focuses on an environmentally friendly one-pot synthesis method, which could be pivotal for medicinal chemistry by providing efficient routes to important pharmaceutical intermediates (Wang et al., 2011).
Safety And Hazards
特性
IUPAC Name |
4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-3-2-8-16(11-13)9-10-18-15-6-4-14(12-17)5-7-15;/h4-7,12-13H,2-3,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKWKSPXXQSMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=CC=C(C=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された







![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2665950.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2665952.png)



![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2665958.png)
